molecular formula C21H33N3O3 B5964251 2-[({2-[4-(CYCLOPENTYLCARBONYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

2-[({2-[4-(CYCLOPENTYLCARBONYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

Cat. No.: B5964251
M. Wt: 375.5 g/mol
InChI Key: KFDRWRFQHDVOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with a molecular formula of C22H35N3O3 and a molecular weight of 389.532 Da This compound is characterized by its unique structure, which includes a cyclopentylcarbonyl group attached to a piperazine ring, further connected to a cyclohexanedione moiety

Properties

IUPAC Name

2-[2-[4-(cyclopentanecarbonyl)piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-21(2)13-18(25)17(19(26)14-21)15-22-7-8-23-9-11-24(12-10-23)20(27)16-5-3-4-6-16/h15-16,25H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRWRFQHDVOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)C3CCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .

Chemical Reactions Analysis

2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.